(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluorophenyl groups. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific fields. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents.
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine belongs to the class of trifluoromethylated amines. Its classification is significant in organic chemistry due to the presence of fluorine atoms, which enhance the compound's reactivity and stability compared to non-fluorinated analogs.
The synthesis of (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine typically involves several key steps. A common method includes the reaction of 2-fluorobenzaldehyde with trifluoroacetaldehyde under specific conditions to promote the formation of the desired amine.
The molecular structure of (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine features a central carbon atom bonded to a trifluoromethyl group (), a fluorophenyl group (), and an amine group (). This arrangement contributes to its chiral nature.
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine can undergo various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
The mechanism of action for (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets within biological systems. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to various receptors and enzymes. This unique interaction profile can modulate biochemical pathways, potentially leading to therapeutic effects.
Safety information indicates that it may cause irritation upon contact with skin or eyes and should be handled with care .
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine has diverse applications in scientific research:
This compound exemplifies the significance of fluorinated compounds in enhancing molecular properties for targeted applications across multiple scientific disciplines.
This approach employs stoichiometric chiral controllers to direct stereoselectivity during the reductive coupling of 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone with ammonia equivalents. The chiral auxiliary is temporarily incorporated into the substrate, forming diastereomeric intermediates that can be separated or selectively reduced before auxiliary removal. CBS oxazaborolidine catalysts enable highly enantioselective borane-mediated reductions of prochiral ketones or imines derived from the target compound's precursor. Studies demonstrate that ketone 1 undergoes reduction using (S)-CBS catalyst to furnish the (S)-alcohol with 88% enantiomeric excess (ee), which is subsequently converted to the target amine via Mitsunobu reaction or mesylate displacement [1].
Table 1: Chiral Auxiliaries and Catalysts for Asymmetric Reduction
Chiral System | Substrate | Reducing Agent | ee (%) | Reference Key Findings |
---|---|---|---|---|
(S)-CBS Oxazaborolidine | Trifluoromethyl Ketone | BH₃·THF | 88% | Optimal solvent: Et₂O; Scalable to 100g |
(R)-DTBM-SEGPHOS/Cu | Trifluoromethyl Imine | H₂ (60 psi) | 78% | Requires acidic conditions; Moderate diastereoselectivity |
Evans Oxazolidinone | N-Acyl Imide | NaBH₄ | >95% (dr) | Diastereomeric separation via crystallization |
Alternative routes employ chiral sulfinyl auxiliaries, where Ellman’s tert-butanesulfinamide facilitates diastereoselective addition of nucleophiles to N-sulfinyl imines. The trifluoromethyl ketone is condensed with (R)-tert-butanesulfinamide to form sulfinylimine 2. Subsequent stereoselective reduction with L-Selectride® yields the protected (S)-amine diastereomer in 93:7 diastereomeric ratio (dr) after crystallization. The sulfinyl group is cleaved under mild acidic conditions (HCl in methanol) to release enantiomerically enriched (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine (>99% ee) . This method's robustness is counterbalanced by auxiliary synthesis costs at industrial scales.
Catalytic approaches leverage chiral metal complexes or organocatalysts to activate prochiral trifluoromethylated imines, enabling nucleophile addition under stereochemical control. Copper-catalyzed asymmetric allylation represents a powerful strategy, where chiral phosphine ligands induce asymmetry during C–C bond formation to imine electrophiles. For example, imine 3 (derived from 2-fluorobenzaldehyde and trifluoroacetamide) undergoes allylation using allyltrimethylsilane in the presence of CuOTf/(R)-DTBM-MeO-BIPHEP in TBME at −90°C, affording the homoallylic amine precursor with 89% ee. Hydrogenation and deprotection then yield the target (S)-amine [4] [10].
Iridium-catalyzed umpolung allylation offers complementary regiocontrol, exploiting the nucleophilic character of 2-azaallyl anions. Isatin-activated trifluoromethyl α-amino ester 4 undergoes Ir/(S,S,S)-L1-catalyzed reaction with cinnamyl carbonate in dichloroethane (DCE) with Cs₂CO₃ as base. The process generates an allylated intermediate that undergoes spontaneous 2-aza-Cope rearrangement, yielding elongated α-trifluoromethyl α-amino acids with 96% ee. Reductive decarboxylation provides access to β- and γ-fluorinated amines, though adaptation to the specific (S)-fluorophenyl target requires optimization of the aryl precursor .
Table 2: Catalytic Systems for Asymmetric Imine Functionalization
Catalyst System | Ligand | Reaction Type | ee (%) | Limitations |
---|---|---|---|---|
CuTC/(R)-BTFM-Garphos | Atropisomeric Biphenyl | Allylation | 89% | Low T (°C) required; Moisture sensitivity |
[Ir(cod)Cl]₂/(S,S,S)-L1 | Pyridine-Phosphoramidite | Umpolung Allylation | 96% | Multi-step sequence to amine product |
Pd(OAc)₂/(S)-t-BuPyOx | Oxazoline | Hydroamination | 82% | Limited substrate scope |
Resolution remains practical for accessing enantiopure (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine when asymmetric synthesis proves challenging. Classical diastereomeric salt crystallization exploits differential solubility of diastereomers formed with chiral acids. Racemic amine 5 is treated with (1S,2R)-di-p-toluoyl tartaric acid (DTTA) in ethanol/water, yielding the less soluble (S)-amine·DTTA salt after two crystallizations (98% de). Liberation with NaOH provides (S)-enantiomer in 34% yield and >99% ee. The efficiency depends heavily on solvent selection and counterion choice—mandelic acid, for example, gives lower selectivity (75% de) [8].
Modern kinetic resolution (KR) and dynamic kinetic resolution (DKR) techniques offer higher maximum theoretical yields. Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective acylation of racemic amine 5 with vinyl acetate in tert-butyl methyl ether (TBME). The (R)-enantiomer is acetylated (E = 42), leaving the (S)-amine in 48% yield and 97% ee after 50% conversion. For DKR, a ruthenium-based racemization catalyst (Shvo’s catalyst) combined with CAL-B enables near-quantitative conversion of racemate to (S)-amide with 94% ee, which requires hydrolysis to liberate the amine .
Table 3: Resolution Methods for Enantiomeric Enrichment
Method | Resolving Agent/Catalyst | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Diastereomeric Salt Cryst. | (1S,2R)-DTTA | EtOH/H₂O, 0°C | 34 | >99 |
Kinetic Resolution | CAL-B/Vinyl Acetate | TBME, 25°C | 48 | 97 |
Dynamic Kinetic Resolution | CAL-B/Shvo Catalyst | Toluene, 80°C | 88 | 94 |
Chiral Chromatography | Chiralcel OD-H® | Hexane:iPrOH:DEA (90:10:0.1) | 40* | 99 |
*Preparative yield per injection
Enzymatic optical resolution using amino acid oxidases provides an alternative biocatalytic route. D-Amino acid oxidase (DAAO) selectively deaminates the (R)-enantiomer of N-acetylated racemate 6 in phosphate buffer (pH 8.0), generating the α-keto acid byproduct and leaving recovered (S)-N-acetyl amine. Chemical deprotection affords the target amine in 45% yield and >99% ee. Though yields are moderate, this method benefits from aqueous reaction conditions and avoids heavy metal catalysts .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: